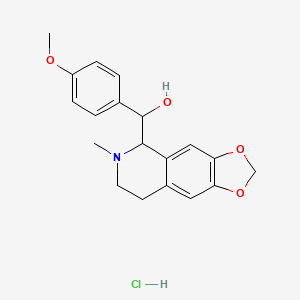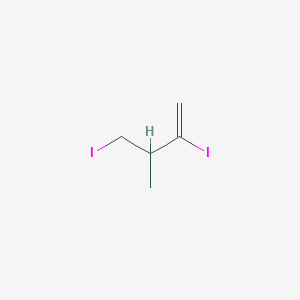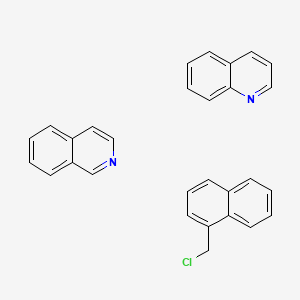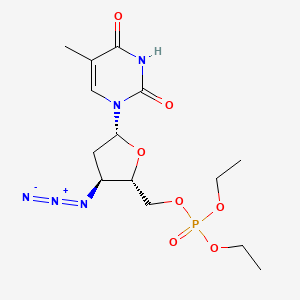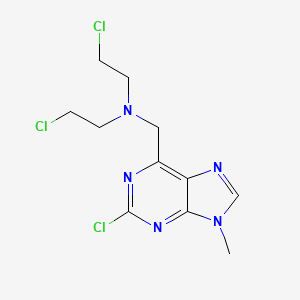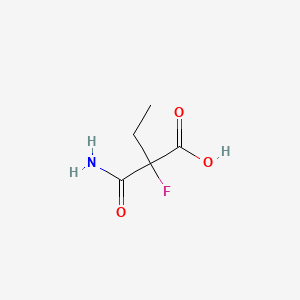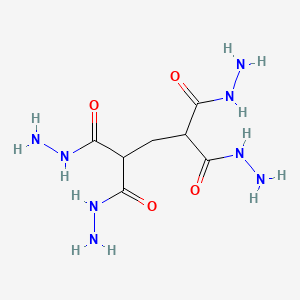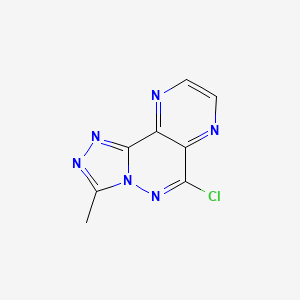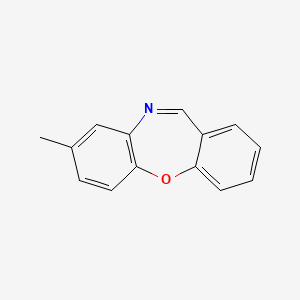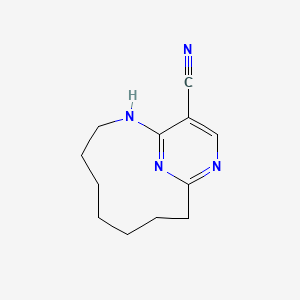
2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile is a complex organic compound with the molecular formula C₁₂H₁₆N₄. It is known for its unique bicyclic structure, which includes three nitrogen atoms and a nitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize potential hazards and waste .
Analyse Chemischer Reaktionen
Types of Reactions
2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carboxamide
- 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carboxylate
Uniqueness
Compared to similar compounds, 2,11,14-Triazabicyclo(8.3.1)tetradeca-1(14),10,12-triene-13-carbonitrile stands out due to its specific nitrile group, which imparts unique reactivity and stability. This makes it particularly valuable in applications where these properties are desired .
Eigenschaften
CAS-Nummer |
55114-39-1 |
|---|---|
Molekularformel |
C12H16N4 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
2,11,14-triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carbonitrile |
InChI |
InChI=1S/C12H16N4/c13-8-10-9-15-11-6-4-2-1-3-5-7-14-12(10)16-11/h9H,1-7H2,(H,14,15,16) |
InChI-Schlüssel |
KEJFMFJIRDXAKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2=NC=C(C(=N2)NCCC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7,8-Trihydro-2-iodo-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B12811100.png)


